2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(4-Methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-methylphenyl group. The acetamide moiety at position 2 is further functionalized with a 4-methoxyphenyl group. This structural design combines electron-donating substituents (methoxy and methyl groups) with the heterocyclic thiadiazole scaffold, which is known for its diverse pharmacological activities, including anticancer and enzyme-inhibitory properties . The compound’s synthesis typically involves coupling reactions between thiadiazole-2-amine derivatives and substituted acetic acid chlorides, followed by purification via recrystallization .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-21-18(24-17)19-16(22)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYARQDUGMPZMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the intermediate 2-(4-methoxyphenyl)-1,3,4-thiadiazole. This intermediate is then reacted with 4-methylphenyl isocyanate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated that the compound may have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Structural and Physical Properties
The target compound’s physicochemical profile can be compared to structurally related 1,3,4-thiadiazole derivatives (Table 1). Key differences lie in the substituents on both the thiadiazole ring and the acetamide moiety:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) in analogs like compound 3 lower melting points compared to trifluoromethyl-substituted derivatives (e.g., compound 26 ) .
- The target compound’s 4-methoxy group may enhance solubility compared to nitro or chloro analogs but reduce metabolic stability .
Pharmacological Activity
2.2.1. Anticancer Activity
- Compound 3 (): Exhibited 92.36% inhibition of Akt activity in C6 glioma cells via π-π interactions and H-bonding, inducing apoptosis .
- Compound 4y (): Demonstrated potent cytotoxicity against MCF7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cells, surpassing cisplatin in efficacy .
- Compound 7d (): A pyridinyl-thiadiazole derivative with a 2-fluoro-phenoxy group showed IC₅₀ = 1.8 µM against Caco-2 cells, highlighting the impact of fluorine substituents .
Comparison : The target compound’s 4-methoxy group may reduce cytotoxicity compared to fluoro or nitro analogs but could improve selectivity for specific targets like estrogen receptors or cytochrome P450 enzymes .
2.2.2. Enzyme Inhibition
- Compound 25 (): A 3-chlorophenyl-substituted derivative inhibited caspases 3/9 in breast cancer cells, with enhanced activity over non-halogenated analogs .
- Compound 5l (): A benzo[d]oxazole-thiadiazole hybrid exhibited neuroprotective effects via antioxidant pathways, suggesting substituent-dependent mechanisms .
Structural Insights : The target compound’s methyl and methoxy groups may favor interactions with hydrophobic enzyme pockets, though halogenated analogs generally show stronger binding .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C16H18N4O2S
- Molecular Weight: 342.41 g/mol
The presence of the thiadiazole ring is significant as it contributes to the biological activity through various mechanisms.
Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit notable anticancer properties. For instance:
- In vitro Studies: Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through the regulation of the Bax/Bcl-2 ratio and activation of caspase pathways .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied:
- Bacterial Inhibition: Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 20–50 μg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated in various models. Some derivatives have shown efficacy in reducing inflammation in animal models through inhibition of pro-inflammatory cytokines .
Case Studies
-
Antitumor Activity Study:
A study investigated the effect of a series of thiadiazole derivatives on tumor growth in mice. The results indicated that compounds similar to this compound significantly reduced tumor sizes compared to controls . -
Cytotoxicity Assessment:
In vitro assays using MTT showed that certain thiadiazole derivatives had IC50 values lower than standard chemotherapeutics, indicating higher potency against specific cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G2/M phase.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis and function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
